molecular formula C17H19N3O B1371183 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea CAS No. 1157571-15-7

3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Numéro de catalogue: B1371183
Numéro CAS: 1157571-15-7
Poids moléculaire: 281.35 g/mol
Clé InChI: DRRWKLLCWPYUPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 4-methylphenyl group and a 1,2,3,4-tetrahydroisoquinolin-5-yl group attached to a urea moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea typically involves the following steps:

    Formation of the 1,2,3,4-tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.

    Introduction of the 4-methylphenyl group: This step involves the alkylation of the tetrahydroisoquinoline core with a 4-methylphenyl halide under basic conditions.

    Urea formation: The final step involves the reaction of the substituted tetrahydroisoquinoline with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the urea moiety, potentially leading to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations and modifications.

Biology

This compound has been studied for its interactions with biological macromolecules. Research indicates that it may influence neurotransmitter systems and exhibit potential anti-tubercular activity , as seen in related tetrahydroisoquinoline derivatives.

Medicine

In medicinal chemistry, this compound has shown promise in several pharmacological applications:

  • Anti-inflammatory Properties : Investigated for its potential to reduce inflammation.
  • Anticancer Activities : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
  • Neurological Applications : Potential use in treating neurological disorders due to its effects on neurotransmitter systems.

Anti-Tubercular Activity

Research has indicated that compounds similar to this compound exhibit effective inhibition against Mycobacterium tuberculosis. A study demonstrated that these compounds could significantly reduce bacterial load in infected models.

Neuroprotective Effects

In a separate investigation focusing on neurological disorders, derivatives of tetrahydroisoquinoline were shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

    3-(4-Methylphenyl)-1-phenylurea: Lacks the tetrahydroisoquinoline ring, which may result in different biological activities.

    1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-3-phenylurea: Similar structure but with different substituents, leading to variations in chemical and biological properties.

Uniqueness

3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is unique due to the presence of both the 4-methylphenyl group and the tetrahydroisoquinoline ring. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other urea derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea?

  • Methodology : The compound is typically synthesized via urea bond formation between substituted phenyl isocyanates and tetrahydroisoquinoline amines. For example, coupling reactions using carbodiimide-based activators (e.g., EDC/HOBt) under anhydrous conditions at 0–5°C can achieve yields >90% . Optimization of reaction time (12–24 hours) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical.

Q. How is structural characterization performed for this urea derivative?

  • Methodology : Use high-resolution NMR (¹H, ¹³C, and DEPT-135) to confirm substituent positions and urea linkage. Mass spectrometry (HRMS-ESI) validates molecular weight. X-ray crystallography may resolve stereochemistry, as demonstrated for structurally analogous tetrahydroquinoline derivatives .

Q. What solvent systems are optimal for solubility testing?

  • Methodology : Screen solvents (DMSO, ethanol, aqueous buffers) at 25°C using UV-Vis spectroscopy or nephelometry. For aqueous formulations, co-solvents like polyethylene glycol (PEG-400) or cyclodextrin inclusion complexes improve solubility, as seen in Pfizer’s urea-based formulations .

Q. How is purity assessed during synthesis?

  • Methodology : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds ≥95% are standard. Impurity profiling via LC-MS identifies side products like unreacted isocyanate intermediates .

Q. What in vitro assays are used for initial biological activity screening?

  • Methodology : Enzyme inhibition assays (e.g., kinase or protease targets) at 10 μM concentration. Use fluorescence-based readouts (e.g., ATPase activity) with positive controls (staurosporine for kinases). IC₅₀ values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

  • Methodology : Standardize assay conditions (pH, temperature, buffer composition) and validate enzyme batch variability. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Reconcile discrepancies via meta-analysis of raw data .

Q. What strategies mitigate off-target effects in cellular models?

  • Methodology : Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan) to identify promiscuous binding. Structure-activity relationship (SAR) studies guided by molecular docking (AutoDock Vina) can refine substituent groups to enhance selectivity .

Q. How is metabolic stability evaluated in preclinical studies?

  • Methodology : Incubate the compound with liver microsomes (human/rat) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clᵢₙₜ) and compare to reference compounds like verapamil .

Q. What computational methods predict binding modes to novel targets?

  • Methodology : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with free-energy perturbation (FEP) to model urea interactions in protein binding pockets. Validate predictions via mutagenesis studies on key residues (e.g., ATP-binding site mutations) .

Q. How can in vivo efficacy be correlated with pharmacokinetic (PK) parameters?

  • Methodology : Conduct dose-ranging studies in rodent models, measuring plasma concentrations (LC-MS/MS) at 0, 1, 4, 8, and 24 hours post-administration. Use non-compartmental analysis (WinNonlin) to calculate AUC, Cₘₐₓ, and half-life. Corrogate with efficacy endpoints (e.g., tumor volume reduction) .

Propriétés

IUPAC Name

1-(4-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-5-7-14(8-6-12)19-17(21)20-16-4-2-3-13-11-18-10-9-15(13)16/h2-8,18H,9-11H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRWKLLCWPYUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.